(4-Chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate
Description
(4-Chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate is an organic compound that features both chloro and nitro functional groups
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO5/c15-9-2-4-13(8(5-9)7-18)22-14(19)11-3-1-10(16)6-12(11)17(20)21/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUULGQNPXHTRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-2-carboxyphenyl 4-chloro-2-nitrobenzoate.
Reduction: (4-Chloro-2-formylphenyl) 4-chloro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate depends on its functional groups:
Formyl Group: Can act as an electrophile in various reactions.
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.
Chloro Groups: Can undergo nucleophilic substitution, affecting the compound’s chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-formylphenylboronic acid: Shares the formyl and chloro groups but lacks the nitro group.
4-Chloro-2-fluorophenol: Contains a chloro and fluorine group, differing in its reactivity and applications.
Uniqueness
(4-Chloro-2-formylphenyl) 4-chloro-2-nitrobenzoate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
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